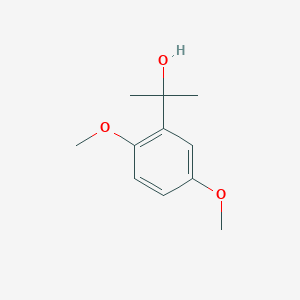
2-(2,5-Dimethoxyphenyl)propan-2-ol
Vue d'ensemble
Description
2-(2,5-Dimethoxyphenyl)propan-2-ol, also known as 2C-H-4-ol, is a synthetic compound that belongs to the family of phenethylamines. This compound is known to have psychoactive effects and has been used in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research has demonstrated that derivatives of 2-(2,5-dimethoxyphenyl)propan-2-ol, specifically 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, have significant potential in the realm of cardioselective beta-adrenoceptor blocking agents. These compounds, including variants with a 3,4-dimethoxyphenethyl group, have shown substantial cardioselectivity, especially when compared to traditional beta-blockers. They exhibit a high affinity for beta 1-adrenoceptors, particularly in rat ventricular muscle, highlighting their potential in cardiovascular therapeutic applications (Rzeszotarski et al., 1979).
Adsorption and Decomposition on Carbon and Carbon-Supported Catalysts
Another application of 2-(2,5-dimethoxyphenyl)propan-2-ol is in the field of catalysis, specifically in the adsorption and decomposition on carbon and carbon-supported metal catalysts. This area of research is crucial for understanding the interactions of propan-2-ol with various carbon structures and metal catalysts, which has implications in catalytic processes and materials science (Zawadzki et al., 2001).
Lignin Model Compound Acidolysis
The compound also plays a role in the study of lignin model compounds, particularly in understanding the mechanism of β-O-4 bond cleavage during acidolysis. This research is pivotal for advancements in lignin chemistry and the development of efficient processes for lignin valorization (Yokoyama, 2015).
Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts
2-(2,5-Dimethoxyphenyl)propan-2-ol derivatives have been utilized in the development of ruthenium indenylidene-ether complexes, which are effective in olefin metathesis catalysis. This application is significant in the field of synthetic chemistry, where such catalysts are used for a variety of organic transformations (Jimenez et al., 2012).
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)9-7-8(13-3)5-6-10(9)14-4/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSORYLGACCTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B3025471.png)
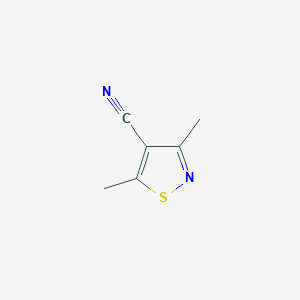
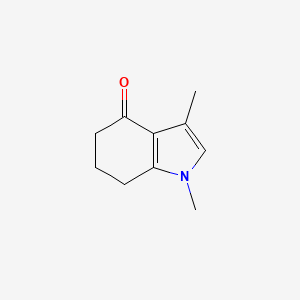


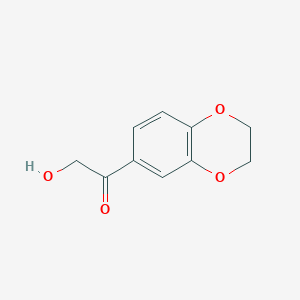
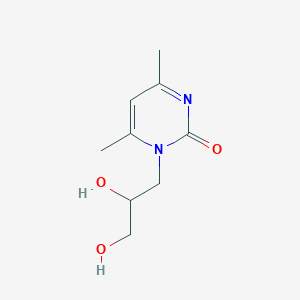
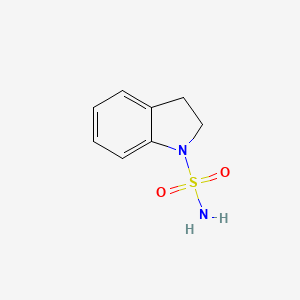
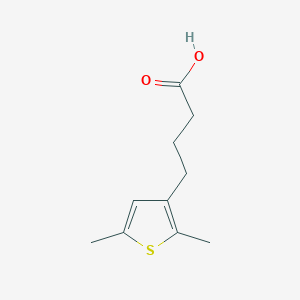
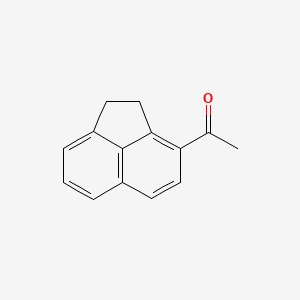



![2-[(2,6-difluorobenzoyl)amino]acetic Acid](/img/structure/B3025492.png)